n,n-Dodecamethylenebisacrylamide

概要

説明

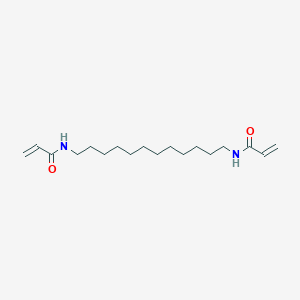

N,N-Dodecamethylenebisacrylamide is an organic compound with the molecular formula C18H32N2O2 and a molecular weight of 308.46 g/mol . It is a bisacrylamide derivative, characterized by the presence of two acrylamide groups connected by a dodecamethylene chain. This compound is primarily used as a crosslinking agent in the synthesis of polyacrylamide gels, which are essential in various biochemical and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

N,N-Dodecamethylenebisacrylamide can be synthesized through the reaction of 1,12-dodecanediamine with acryloyl chloride . The reaction typically involves the use of potassium carbonate as a base in a solvent such as benzene. The reaction conditions must be carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through recrystallization or other suitable methods to remove any impurities .

化学反応の分析

Types of Reactions

N,N-Dodecamethylenebisacrylamide undergoes various chemical reactions, including:

Polymerization: It acts as a crosslinking agent in the polymerization of acrylamide to form polyacrylamide gels.

Substitution Reactions: The acrylamide groups can participate in nucleophilic substitution reactions with reagents such as amines, alcohols, and thiols.

Common Reagents and Conditions

Polymerization: Initiators such as peroxides, UV light, or redox systems are commonly used to initiate the polymerization process.

Substitution Reactions: Nucleophiles like amines, alcohols, and thiols can react with the acrylamide groups under basic or neutral conditions.

Major Products

Polyacrylamide Gels: The primary product formed from the polymerization of acrylamide in the presence of this compound is polyacrylamide gel, which is widely used in biochemical applications.

Substituted Acrylamides: Products of nucleophilic substitution reactions include various substituted acrylamides, depending on the nucleophile used.

科学的研究の応用

N,N-Dodecamethylenebisacrylamide has a wide range of applications in scientific research, including:

作用機序

N,N-Dodecamethylenebisacrylamide exerts its effects primarily through its ability to form crosslinks between polymer chains. The acrylamide groups react with other monomers or polymers to create a three-dimensional network structure. This crosslinking enhances the mechanical strength and stability of the resulting polymer, making it suitable for various applications .

類似化合物との比較

Similar Compounds

N,N’-Methylenebisacrylamide: Another bisacrylamide derivative with a shorter methylene bridge.

N,N’-Ethylenebisacrylamide: Similar to N,N-Dodecamethylenebisacrylamide but with an ethylene bridge instead of a dodecamethylene chain.

Uniqueness

This compound is unique due to its longer dodecamethylene chain, which provides greater flexibility and spacing between crosslinked polymer chains. This can result in different mechanical properties and applications compared to other bisacrylamide derivatives .

生物活性

n,n-Dodecamethylenebisacrylamide (DBA) is a compound that has garnered attention in various fields, particularly in biomedicine and polymer chemistry. This article explores its biological activity, focusing on its applications, toxicity, and interactions with biological systems.

This compound is a crosslinking agent commonly used in the synthesis of hydrogels and polymer networks. Its structure allows for the formation of stable three-dimensional networks, which are essential in biomedical applications such as drug delivery systems and tissue engineering.

Applications in Biomedicine

- Hydrogel Formation : DBA is often utilized to create hydrogels that can encapsulate bioactive molecules. These hydrogels can be tailored for controlled drug release, making them suitable for therapeutic applications. For example, studies have shown that hydrogels formed with DBA can effectively deliver anticancer drugs while minimizing toxicity to healthy cells .

- Enzyme Immobilization : Research has demonstrated that DBA can be used to immobilize enzymes within polymer matrices. This process enhances enzyme stability and activity, allowing for repeated use in biocatalytic processes. For instance, immobilized enzymes showed improved conversion rates in organic solvents compared to their free counterparts .

- Tissue Engineering : DBA-based hydrogels have been explored for use in scaffolds for tissue engineering. Their biocompatibility and ability to support cell growth make them ideal candidates for regenerative medicine applications .

Toxicity and Safety Profile

Despite its beneficial applications, the safety profile of DBA must be considered:

- Developmental Toxicity : A study evaluated the developmental toxicity of DBA and related compounds in Swiss mice. It was found that while DBA did not exhibit teratogenic effects at lower doses, higher doses resulted in adverse maternal outcomes and reduced fetal weights . The no-observed-adverse-effect level (NOAEL) was determined to be 10 mg/kg/day for maternal toxicity.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of DBA on various cell lines. Although some studies reported low cytotoxicity at certain concentrations, others indicated potential toxic effects at higher concentrations, necessitating careful consideration in biomedical applications .

Research Findings

Recent studies have highlighted the versatility of DBA in various applications:

- Controlled Drug Delivery : Hydrogels synthesized with DBA demonstrated pH-responsive drug release profiles, particularly useful for targeting tumor microenvironments where pH levels are lower than normal physiological conditions .

- Bacterial Adhesion Prevention : DBA-based coatings have been shown to effectively prevent bacterial adhesion, a critical factor in biomedical device applications where infection is a concern .

Case Studies

- Enzyme Activity Enhancement : A study focused on the immobilization of Candida rugosa lipase using DBA-based hydrogels showed that the encapsulated enzyme maintained high activity over multiple reaction cycles, demonstrating the potential for industrial applications .

- Tissue Regeneration : Research involving DBA-based scaffolds indicated significant improvements in cell viability and proliferation when used for skin regeneration applications. The scaffolds supported fibroblast growth and collagen deposition, essential for wound healing .

特性

IUPAC Name |

N-[12-(prop-2-enoylamino)dodecyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O2/c1-3-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16-20-18(22)4-2/h3-4H,1-2,5-16H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQMBOKYHCJVKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCCCCCCCCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。